N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound characterized by its unique heterocyclic structure. This compound incorporates several functional groups, including a butylphenyl moiety, an oxadiazole ring, and a dihydropyridine unit. It is identified by the CAS number 1251545-67-1 and has a molecular formula of C26H26N4O3 with a molecular weight of 442.5 g/mol .
The compound is synthesized through multi-step organic reactions, which involve the construction of its various structural components. The synthesis process typically includes the formation of oxadiazole and pyridine rings followed by coupling reactions to assemble the final product.
N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide belongs to the class of heterocyclic compounds, which are compounds containing a ring structure that includes at least one atom other than carbon. Its specific structure allows it to potentially exhibit biological activity and applications in medicinal chemistry and materials science .
The synthesis of N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to ensure high yields and purity of the final compound. Each step may involve purification processes such as recrystallization or chromatography to isolate desired intermediates before proceeding to the next stage.
The molecular structure of N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can be represented using various structural formulas. The compound features:
The structural representation can be visualized using SMILES notation: CCCCc1ccc(NC(=O)Cn2cccc(-c3nc(-c4ccccc4C)no3)c2=O)cc1 .
Key data points for this compound include:
N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions:
The mechanism of action for N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves interactions with specific molecular targets within biological systems.
While specific physical properties such as density and boiling point are not readily available for this compound, it is important to note that these properties can significantly impact its behavior in various applications.
Key chemical properties include:
Understanding these properties aids in predicting how the compound will interact in different environments and applications.
N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: